(3,5-Dichloropyridin-2-yl)methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dichloropyridin-2-yl)methanol hydrochloride is a chemical compound with the molecular formula C6H6Cl2NO·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3,5-dichloropyridine with formaldehyde and a reducing agent to yield (3,5-Dichloropyridin-2-yl)methanol, which is then converted to its hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination and reduction processes under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: (3,5-Dichloropyridin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it to different alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3,5-dichloropyridine-2-carboxylic acid, while reduction could produce 3,5-dichloropyridin-2-ylmethanol .
Scientific Research Applications
(3,5-Dichloropyridin-2-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3,5-Dichloropyridin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
(3,5-Dichloropyridin-2-yl)methanol: A closely related compound without the hydrochloride group.
3,5-Dichloropyridine: A simpler derivative with only chlorine substituents.
2-Chloromethyl-3,5-dimethylpyridine: Another pyridine derivative with different substituents.
Uniqueness: (3,5-Dichloropyridin-2-yl)methanol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications .
Properties
IUPAC Name |
(3,5-dichloropyridin-2-yl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO.ClH/c7-4-1-5(8)6(3-10)9-2-4;/h1-2,10H,3H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAHLEDVGUEVSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CO)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2230802-61-4 |
Source
|
Record name | (3,5-dichloropyridin-2-yl)methanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.